molecular formula C17H17N3O4 B5823963 N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide

N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide

Cat. No.: B5823963
M. Wt: 327.33 g/mol
InChI Key: KDLNHKVNGFWRNA-UHFFFAOYSA-N
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Description

N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes an acetyl group, a methyl group, an amino group, and a nitrobenzamide moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-acetylphenylamine with methyl iodide to form N-(4-acetylphenyl)methanamine. This intermediate is then reacted with 2-methyl-3-nitrobenzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-11-15(5-4-6-16(11)20(23)24)17(22)18-13-7-9-14(10-8-13)19(3)12(2)21/h4-10H,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLNHKVNGFWRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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